

Technical Guide: Physical Characteristics of Hypoxanthine-13C2,15N Powder

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Compound of Interest

Compound Name: Hypoxanthine-13C2,15N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Hypoxanthine-13C2,15N** powder, a stable isotope-labeled derivative of the naturally occurring purine, hypoxanthine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Properties

Hypoxanthine-13C2,15N is a white to off-white solid powder.^[1] As a stable isotope-labeled compound, it serves as an internal standard in mass spectrometry-based studies, particularly in metabolomics and pharmacokinetic research. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Appearance	White to off-white solid powder	[1]
Molecular Formula	C ₃ ¹³ C ₂ H ₄ N ₃ ¹⁵ NO	[2][3]
Molecular Weight	139.09 g/mol	[1][2][3]
Exact Mass	139.0423	[3][4]
Melting Point	>300 °C	[1]
Purity	≥95% (by HPLC)	[3][4]
Isotopic Purity	98% atom ¹³ C, 98% atom ¹⁵ N	[1]
Storage Temperature	-20°C	[4][5]
Shipping Temperature	Room temperature	[2][5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of **Hypoxanthine-13C2,15N** powder.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Methodology: The melting point of **Hypoxanthine-13C2,15N** is determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.[1][5]

- Apparatus: A suitable melting point apparatus consisting of a heated block or oil bath, a thermometer, and a capillary tube holder.
- Sample Preparation: A small amount of the dry **Hypoxanthine-13C2,15N** powder is packed into a capillary tube to a height of 2-4 mm.
- Procedure:

- The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
- The temperature is raised at a steady rate.
- The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For highly pure substances, this range is typically narrow.

Solubility Assessment

Understanding the solubility of a compound is crucial for its application in various experimental settings, including in vitro assays and formulation development.

Methodology: The solubility of **Hypoxanthine-13C2,15N** is determined by the equilibrium solubility method, following general principles outlined by the U.S. Food and Drug Administration (FDA) for active pharmaceutical ingredients (APIs).

- Materials: **Hypoxanthine-13C2,15N** powder, various solvents (e.g., water, DMSO, ethanol), a shaker or agitator, and a method for quantifying the dissolved compound (e.g., UV-Vis spectrophotometry or HPLC).
- Procedure:
 - An excess amount of **Hypoxanthine-13C2,15N** powder is added to a known volume of the solvent in a sealed container.
 - The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
 - The saturated solution is filtered to remove any undissolved solid.
 - The concentration of the dissolved **Hypoxanthine-13C2,15N** in the filtrate is determined using a validated analytical method.
 - The solubility is expressed as mg/mL or mol/L.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of chemical compounds by separating them from potential impurities.

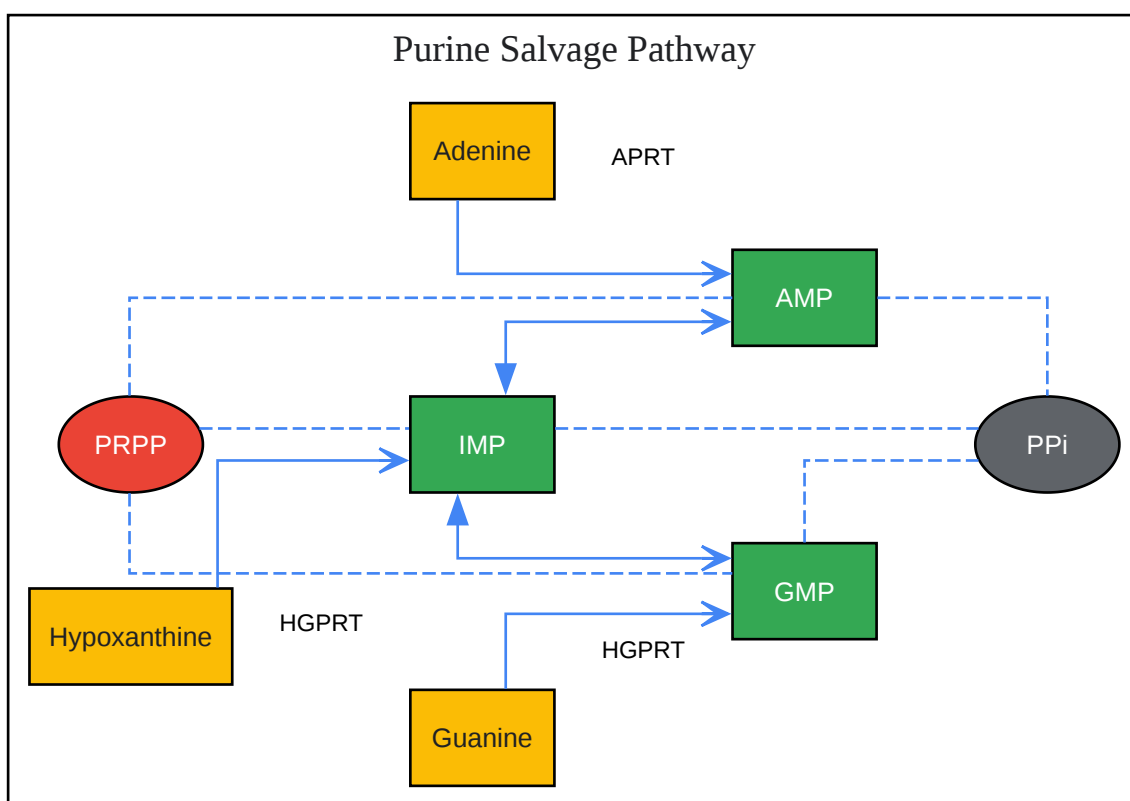
Methodology: The purity of **Hypoxanthine-13C2,15N** is determined using a reverse-phase HPLC method with UV detection.

- Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV detector.
- Chromatographic Conditions (Representative):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., methanol or acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 250 nm.
 - Injection Volume: 10 μ L.
- Sample Preparation: A solution of **Hypoxanthine-13C2,15N** is prepared in a suitable solvent (e.g., a mixture of the mobile phase components).
- Procedure:
 - The prepared sample solution is injected into the HPLC system.
 - The chromatogram is recorded, showing the peak corresponding to **Hypoxanthine-13C2,15N** and any impurity peaks.
 - The purity is calculated by determining the area of the main peak as a percentage of the total peak area.

Signaling Pathway and Experimental Workflow

Purine Salvage Pathway

Hypoxanthine is a key intermediate in the purine salvage pathway, a metabolic route that recycles purine bases to synthesize nucleotides. This pathway is crucial for cellular energy homeostasis and nucleic acid synthesis.

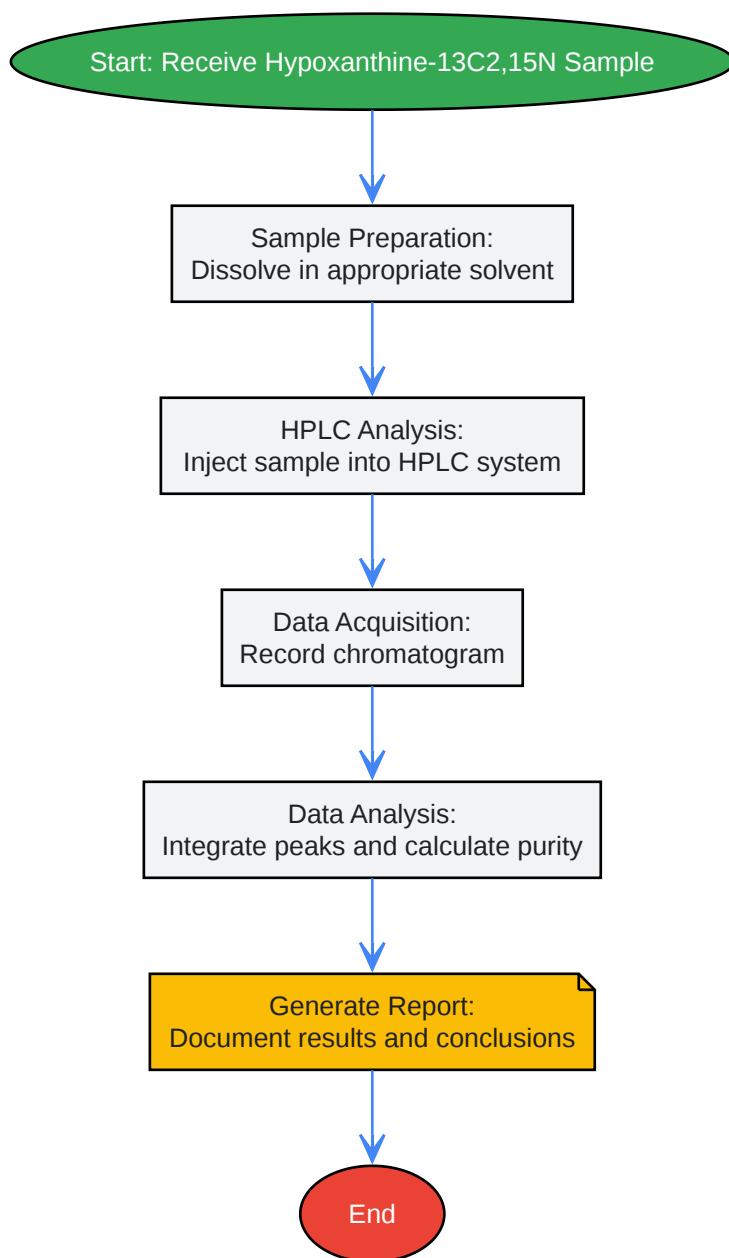


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Caption: The Purine Salvage Pathway, highlighting the role of Hypoxanthine.

Experimental Workflow for Purity Determination

The following diagram illustrates a typical workflow for determining the purity of a **Hypoxanthine-¹³C₂,¹⁵N** powder sample.



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Caption: Workflow for the determination of **Hypoxanthine-13C2,15N** purity via HPLC.

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